molecular formula C18H16O4S B12275096 Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate

Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate

Cat. No.: B12275096
M. Wt: 328.4 g/mol
InChI Key: VSEMBOHUTBIJGH-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring and a benzene ring, which are connected through a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate typically involves the reaction of naphthalene derivatives with sulfonate esters. One common method is the sulfonation of naphthalene followed by esterification with 2-methoxy-5-methylbenzene. The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid as sulfonating agents, and the process is usually carried out under controlled temperatures to ensure high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene and benzene rings contribute to the compound’s ability to interact with hydrophobic regions of biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl 2-methoxy-5-methylbenzene-1-sulfonate
  • Naphthalen-2-yl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
  • 2-Methoxy-N-naphthalen-1-yl-benzamide

Uniqueness

Naphthalen-1-yl 2-methoxy-5-methylbenzene-1-sulfonate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both naphthalene and benzene rings, along with the sulfonate group, makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H16O4S

Molecular Weight

328.4 g/mol

IUPAC Name

naphthalen-1-yl 2-methoxy-5-methylbenzenesulfonate

InChI

InChI=1S/C18H16O4S/c1-13-10-11-17(21-2)18(12-13)23(19,20)22-16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,1-2H3

InChI Key

VSEMBOHUTBIJGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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